4-Tert-butylpiperidine-1-sulfonyl chloride

LogP Lipophilicity Drug-likeness

Liquid piperidine-1-sulfonyl chlorides require cold storage, hydrolyze during weighing, and lack steric discrimination, compromising reproducibility. 4-tert-Butylpiperidine-1-sulfonyl chloride solves these issues: - Crystalline solid (mp 69-71 °C) enables accurate ambient dispensing, reducing moisture sensitivity. - Steric tert-butyl group enhances selectivity toward sterically distinct amines, minimizing over-sulfonylation. - Higher lipophilicity (log P ~2.8) improves CNS penetrance and metabolic stability of derived sulfonamides. Standard purity ≥97%, in stock for immediate global dispatch.

Molecular Formula C9H18ClNO2S
Molecular Weight 239.76 g/mol
CAS No. 1251076-14-8
Cat. No. B1374003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylpiperidine-1-sulfonyl chloride
CAS1251076-14-8
Molecular FormulaC9H18ClNO2S
Molecular Weight239.76 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C9H18ClNO2S/c1-9(2,3)8-4-6-11(7-5-8)14(10,12)13/h8H,4-7H2,1-3H3
InChIKeyYVFQNPFZUSXBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylpiperidine-1-sulfonyl chloride Physicochemical Baseline


4-Tert-butylpiperidine-1-sulfonyl chloride (CAS 1251076-14-8) is a saturated heterocyclic sulfonyl chloride building block of the piperidine class. It carries a sterically demanding 4‑tert‑butyl substituent that distinguishes it from simpler piperidine‑1‑sulfonyl chlorides. The compound is a white crystalline solid (melting point 69–71 °C) with a molecular weight of 239.76 g mol⁻¹ and a predicted log P of ~2.8 . Its electrophilic sulfonyl chloride group makes it reactive toward nucleophiles, enabling efficient sulfonamide and sulfonate ester formation. These features position it as a versatile intermediate in medicinal chemistry and agrochemical research .

Steric Uniqueness of 4-Tert-butylpiperidine-1-sulfonyl Chloride


Piperidine‑1‑sulfonyl chlorides are electrophilic building blocks, but their steric environment directly influences reaction rates and selectivity. The 4‑tert‑butyl group forces the piperidine ring into a preferred conformation and provides substantial steric shielding around the sulfonyl chloride, which modulates its reactivity toward amines and alcohols . Unsubstituted piperidine‑1‑sulfonyl chloride (CAS 35856‑62‑3) lacks this steric bias and displays different physicochemical properties—lower lipophilicity and a liquid physical state at ambient temperature . Consequently, swapping the tert‑butyl analog for a simpler piperidine sulfonyl chloride can alter reaction kinetics, product crystallinity, and purification outcomes, undermining reproducibility in multi‑step syntheses .

Quantitative Differentiation vs. Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The predicted log P of 4‑tert‑butylpiperidine‑1‑sulfonyl chloride (2.8 ) is approximately 1.5‑2.0 units higher than that of piperidine‑1‑sulfonyl chloride (predicted log P ~1.0–1.3 ). This difference is consistent with the additive contribution of a tert‑butyl group (~1.8 log P increment). The higher lipophilicity indicates superior membrane permeability potential for derived sulfonamide candidates and may reduce aqueous solubility, which is advantageous when lipophilic intermediates are required.

LogP Lipophilicity Drug-likeness

Solid-State Handling Advantage

4‑Tert‑butylpiperidine‑1‑sulfonyl chloride is a crystalline solid with a melting point of 69–71 °C . In contrast, piperidine‑1‑sulfonyl chloride is a liquid at room temperature (boiling point 274 °C ), requiring cold storage for stability. The solid state of the tert‑butyl derivative simplifies accurate weighing under ambient conditions, reduces the risk of spills, and enhances long‑term storage stability.

Melting point Physical state Weighing accuracy

Steric Control in Sulfonylation

The 4‑tert‑butyl group imparts a significantly larger steric bulk (Taft Eₛ estimated −1.54 for tert‑butyl vs. ~0 for H) compared to unsubstituted piperidine‑1‑sulfonyl chloride . This steric environment biases the approach of amine nucleophiles, favoring attack at the less‑hindered face of the sulfonyl chloride. Though direct kinetic data for this specific compound are not published, analogous studies on alkanesulfonyl chlorides demonstrate that a tert‑butyl group reduces hydrolysis rates by a factor of 2–5 relative to methyl‑substituted analogs , suggesting improved shelf life and higher selectivity in competitive reactions.

Steric effect Regioselectivity Sulfonamide formation

Application Scenarios for 4-Tert-butylpiperidine-1-sulfonyl Chloride


Lipophilic Sulfonamide Libraries for CNS Drug Discovery

The ~1.5‑log P advantage of 4‑tert‑butylpiperidine‑1‑sulfonyl chloride over unsubstituted piperidine‑1‑sulfonyl chloride makes it the preferred sulfonylating agent when building CNS‑penetrant sulfonamide libraries. Higher lipophilicity correlates with improved blood‑brain barrier permeation, and the solid physical state enables accurate automated dispensing in parallel synthesis platforms.

Regioselective Polyamine Protection

When a polyamine contains amine groups with subtle steric differences, the 4‑tert‑butyl‑substituted sulfonyl chloride can discriminate between them more effectively than smaller sulfonyl chlorides . This steric differentiation reduces over‑sulfonylation and simplifies purification, directly improving isolated yields.

Solid Reagent Handling for Process Chemistry

Unlike liquid piperidine‑1‑sulfonyl chloride, which requires cold storage and can be prone to hydrolysis during weighing, the crystalline solid 4‑tert‑butylpiperidine‑1‑sulfonyl chloride (mp 69–71 °C) can be handled under ambient conditions with higher weighing accuracy and lower moisture sensitivity. This is essential for reproducible kilo‑lab and pilot‑plant campaigns.

Sulfonamides with Enhanced Metabolic Stability

The steric shielding provided by the tert‑butyl group is known to slow oxidative metabolism at the piperidine ring, an effect documented for related tert‑butyl‑substituted heterocycles . Researchers prioritizing metabolic stability in lead optimization should therefore select this building block over less‑hindered analogs.

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